4-Bromopyrimidine

Overview

Description

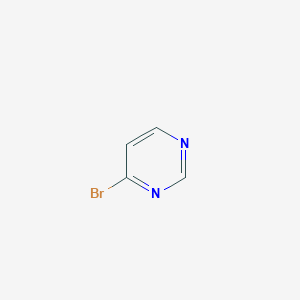

4-Bromopyrimidine (CAS 31462-56-3) is a halogenated pyrimidine derivative characterized by a bromine atom at the C4 position of the heterocyclic ring. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its reactivity at the C4 position enables cross-coupling reactions, nucleophilic substitutions, and functionalization for constructing complex molecules.

Synthesis: Traditional methods involve bromination of hydroxypyrimidines using reagents like PBr₃ or POBr₃, but these require multi-step protocols . Modern approaches employ one-pot reactions, such as treating N-cyano-vinylamidines with dry HBr in 1,4-dioxane, yielding 4-bromopyrimidines as pale yellow solids after recrystallization . A unique cyclization mechanism explains the exclusive formation of 4-bromopyrimidines over 4-aminopyrimidines when chloroacetonitriles react with 2-aminonitriles, attributed to the electron-withdrawing effect of chlorine enhancing amidine carbon electrophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromopyrimidine typically involves the bromination of pyrimidine. One common method is the reaction of pyrimidine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position .

Industrial Production Methods: Industrial production of this compound often employs a similar bromination process but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Bromopyrimidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Reduction Reactions: The bromine atom can be reduced to form pyrimidine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide, thiols, or alkoxides in solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

4-Bromopyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromopyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, pyrimidine derivatives can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The bromine atom in this compound can also participate in halogen bonding, influencing the compound’s binding affinity and specificity to its target .

Comparison with Similar Compounds

Comparison with Similar Brominated Pyrimidines

Structural and Functional Differences

Key structural analogs differ in substitution patterns, which influence reactivity, stability, and applications. Below is a comparative analysis:

Key Observations:

- Positional Effects : Bromine at C4 (vs. C5 or C6) enhances electrophilicity at C4, making it more reactive in cross-coupling reactions .

- Substituent Influence: Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, while electron-donating groups (e.g., NH₂, OMe) reduce reactivity .

- Steric Effects : Bulky substituents (e.g., phenyl groups at C2/C6) hinder cross-coupling efficiency .

Cross-Coupling Reactions

- This compound : Widely used in Suzuki-Miyaura and Negishi couplings. For example, it reacts with benzylzinc reagents to yield 4-benzylpyrimidines, intermediates in amphetamine analog synthesis .

- 5-Bromo-4-methylpyrimidine : Undergoes Suzuki reactions with arylboronic acids to form 5-aryl-4-methylpyrimidines, useful in drug discovery .

- 4-Bromo-2,6-diphenylpyrimidine: Limited reactivity due to steric hindrance from phenyl groups, requiring optimized catalysts .

Nucleophilic Substitutions

- This compound: Reacts with amines (e.g., methylamine) to form 4-aminopyrimidines under mild conditions .

- 5-Bromo-2-chloropyrimidin-4-amine : Chlorine at C2 acts as a leaving group, enabling further functionalization at C2 .

Physical and Crystallographic Properties

- This compound: No crystallographic data reported, but its derivatives (e.g., 5-bromo-2-chloropyrimidin-4-amine) exhibit planar pyrimidine rings with intermolecular N–H···N hydrogen bonds, forming 2D supramolecular networks .

- 5-Bromo-4-methylpyrimidine : Methyl groups increase hydrophobicity, reducing solubility in polar solvents compared to this compound .

Biological Activity

4-Bromopyrimidine is a halogenated derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and enzyme inhibition properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula CHBrN and a molecular weight of approximately 188.99 g/mol. The presence of the bromine atom at the 4-position enhances its reactivity and biological activity. Various synthetic routes have been developed to produce this compound, often involving halogenation reactions or modification of existing pyrimidine derivatives.

1. Antitumor Activity

Research indicates that this compound and its derivatives exhibit significant antitumor activity. For instance, a study synthesized novel 5-bromo-pyrimidine derivatives that were evaluated for their anticancer effects against several cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) using the MTT assay. Compounds demonstrated varying degrees of cytotoxicity, with some showing IC values in the low micromolar range, suggesting strong potential for further development as anticancer agents .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies revealed that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. For example, specific compounds derived from 5-bromo-pyrimidine were effective against Staphylococcus aureus and Escherichia coli, indicating their potential as broad-spectrum antimicrobial agents .

3. Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes involved in metabolic pathways. Notably, it has shown interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, making it important for understanding drug interactions in therapeutic settings .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Antitumor Mechanism : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways related to cell survival and proliferation.

- Antimicrobial Mechanism : Its effectiveness against microbial strains may involve interference with bacterial cell wall synthesis or function.

- Enzyme Interaction : By binding to active sites on enzymes like cytochrome P450, it can inhibit their activity, affecting the metabolism of various substrates.

Case Study 1: Anticancer Evaluation

A study conducted by researchers synthesized a series of novel bromopyrimidine analogs and evaluated their anticancer activities against multiple cancer cell lines. The results indicated that certain compounds exhibited potent cytotoxic effects, with selectivity towards tumor cells over normal cells .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, derivatives of this compound were tested against a panel of bacterial and fungal pathogens. The findings demonstrated that specific derivatives had significant inhibitory effects on microbial growth, suggesting their potential utility in developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. How can researchers optimize reaction conditions for synthesizing 4-bromopyrimidine derivatives?

Methodological Approach:

- Systematically vary parameters such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst choice (e.g., Pd-based catalysts for cross-coupling reactions).

- Monitor reaction progress using thin-layer chromatography (TLC) and characterize products via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm purity and structural integrity .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Approach:

- Combine spectroscopic methods: NMR to confirm substitution patterns, IR spectroscopy for functional group identification, and X-ray crystallography for solid-state structural elucidation.

- Validate purity using HPLC or GC-MS, especially when intermediates are prone to side reactions (e.g., debromination) .

Q. How can this compound be applied in medicinal chemistry research?

Methodological Approach:

- Use this compound as a building block for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, enabling the synthesis of kinase inhibitors or antiviral agents.

- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to design studies evaluating bioactivity .

Advanced Research Questions

Q. How should researchers address contradictory data in studies involving this compound reactivity?

Methodological Approach:

- Conduct controlled replicate experiments to isolate variables (e.g., moisture sensitivity, catalyst lot variability).

- Perform literature meta-analyses to identify consensus mechanisms (e.g., competing SNAr vs. radical pathways) and use computational modeling (DFT) to predict regioselectivity .

Q. What strategies enhance the regioselectivity of nucleophilic substitution reactions on this compound?

Methodological Approach:

- Employ steric and electronic analysis: Electron-deficient pyrimidine rings favor nucleophilic attack at the 4-position.

- Introduce directing groups (e.g., amino or nitro substituents) to steer reactivity. Validate outcomes via H NMR kinetics studies .

Q. How can computational methods elucidate the mechanistic pathways of this compound in catalytic systems?

Methodological Approach:

- Use density functional theory (DFT) to model transition states and intermediate stability in cross-coupling reactions.

- Compare computational results with experimental kinetic data (e.g., Eyring plots) to validate proposed mechanisms .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Methodological Approach:

- Follow OSHA guidelines for brominated compounds: Use fume hoods, PPE (nitrile gloves, lab coats), and neutralize waste with sodium thiosulfate.

- Document safety procedures using COSHH risk assessments and maintain incident logs .

Q. How can researchers resolve reproducibility challenges in synthesizing this compound-based coordination complexes?

Methodological Approach:

- Standardize synthetic protocols with detailed reaction logs (e.g., inert atmosphere conditions, reagent stoichiometry).

- Share raw data (e.g., crystallographic files, spectral datasets) in open-access repositories to facilitate peer validation .

Q. Methodological Frameworks

- Data Contradiction Analysis : Apply triangulation by cross-referencing experimental results with computational models and literature precedents .

- Experimental Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and prioritize hypotheses .

- Literature Review : Differentiate primary sources (e.g., Journal of Organic Chemistry) from secondary reviews to avoid bias in mechanistic interpretations .

Properties

IUPAC Name |

4-bromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2/c5-4-1-2-6-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDADSGBUZWZQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508927 | |

| Record name | 4-Bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31462-56-3 | |

| Record name | 4-Bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31462-56-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.